N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-11-16-10-15(22-20(24)13-2-3-13)8-9-17(16)25-19(11)18(23)12-4-6-14(21)7-5-12/h4-10,13H,2-3H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTACJLHZYUGROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the benzofuran ring reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Cyclopropanecarboxamide Moiety: The final step involves the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Peptide-Based Derivatives with 4-Chlorobenzoyl Moieties
lists peptide derivatives like N-[N-(4-chlorobenzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol and analogs with O-ethyl, O-propyl, and O-isopropyl substituents. These compounds share the 4-chlorobenzoyl group but differ in their backbone structures:
- Backbone: The target compound features a benzofuran core, whereas the peptide derivatives utilize tyrosine-phenylalanol backbones. The benzofuran’s aromaticity may enhance stability under oxidative conditions compared to peptide bonds, which are prone to enzymatic degradation.
- Substituent Effects : The O-alkyl groups (e.g., O-methyl, O-ethyl) in the peptide derivatives likely modulate solubility and steric hindrance. In contrast, the target compound’s cyclopropanecarboxamide group introduces steric constraints that could optimize target binding .
Cyclopropanecarboxamide-Containing Agrochemicals
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a pesticide from , shares the cyclopropanecarboxamide group but replaces the benzofuran with a tetrahydrofuran ring. Key differences include:
- Ring Systems : The benzofuran’s aromaticity in the target compound may improve π-π stacking interactions with biological targets compared to cyprofuram’s saturated furan ring.
- Chlorine Substitution : Both compounds have chlorinated aryl groups, but the target’s 4-chlorobenzoyl group vs. cyprofuram’s 3-chlorophenyl group could lead to divergent binding modes in pest targets .
Halogenated Benzofuran Derivatives
describes a complex benzofuran derivative with bromo, chloro, and fluorophenyl substituents. While structurally distinct, it highlights trends in benzofuran-based design:
- Halogenation : The target compound’s single chlorine atom at the 4-position of the benzoyl group contrasts with heavily halogenated analogs. Reduced halogenation may lower toxicity while retaining efficacy.
- Cyclopropyl vs. Fluorophenyl Groups : The target’s cyclopropanecarboxamide may offer metabolic stability advantages over fluorophenyl groups, which are susceptible to oxidative defluorination .
Structural and Functional Implications
- Synthetic Accessibility : The use of SHELX software for crystallographic refinement ensures precise structural validation, critical for optimizing synthetic routes .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H22ClNO6, with a molecular weight of approximately 479.91 g/mol. Its structure features a benzofuran moiety, which is known for contributing to various biological activities. The compound exhibits high lipophilicity, indicated by a log P value of 5.51, suggesting significant interactions with biological membranes.
Synthesis
The synthesis of this compound typically involves several steps that allow for the introduction of functional groups enhancing its biological properties. The general synthetic route includes:
- Formation of Benzofuran Derivative : Starting with 4-chlorobenzoyl chloride and 3-methylbenzofuran.
- Cyclopropanation : Utilizing cyclopropanation reactions to introduce the cyclopropane ring.
- Amidation : Converting the carboxylic acid to an amide using appropriate coupling agents.
These synthetic strategies are crucial for optimizing the compound's therapeutic potential.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives can exhibit significant antimicrobial properties against various bacterial strains .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 5-Chloro-N-[2-(4-fluorophenyl)-3-methylsulfinyl]-1-benzofuran | Antimicrobial | |
| Benzamide Derivatives | Anticancer |
The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The high lipophilicity suggests that it may disrupt cellular membranes, leading to cell death in susceptible organisms.
Case Studies
Recent studies have examined the efficacy of this compound in various biological contexts:
-
Antibacterial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 26 Escherichia coli 20 - Cytotoxicity Assays : In vitro assays have indicated potential cytotoxic effects on cancer cell lines, suggesting anticancer properties that warrant further exploration .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Synthetic Route :
Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride or similar reagents to construct the 3-methyl-1-benzofuran backbone .
Chlorobenzoyl Introduction : Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to attach the 4-chlorobenzoyl group at the 2-position of the benzofuran ring .
Cyclopropanecarboxamide Attachment : Amide coupling via activation of cyclopropanecarboxylic acid (e.g., using EDCI/HOBt) with the amine group at the 5-position of the benzofuran ring .
- Optimization : Control temperature (e.g., 0–5°C for acylation), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and stoichiometric ratios (e.g., 1.2 equivalents of acylating agents). Monitor purity via TLC/HPLC .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D structure using SHELX programs for refinement .
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the benzofuran (δ 6.8–7.5 ppm), chlorobenzoyl (δ 7.3–7.6 ppm), and cyclopropane (δ 1.2–1.8 ppm) .
- ¹³C NMR : Confirm carbonyl groups (e.g., C=O at ~170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 446.1) .
Q. What analytical techniques are recommended for assessing purity and stability?
- Purity :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time comparison against standards .
- Melting Point : Sharp melting range (e.g., 190–192°C) indicates high crystallinity .
- Stability :
- Forced Degradation Studies : Expose to heat (60°C), humidity (75% RH), and light (UV) for 1–4 weeks. Monitor decomposition via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
- Approach :
- Functional Group Variations : Compare analogs with substituents like tert-butyl (enhanced lipophilicity) or nitro groups (electron-withdrawing effects) .
- Bioactivity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to correlate structural features (e.g., chlorobenzoyl vs. fluorobenzoyl) with IC₅₀ values .
- Example : Derivatives with 4-chlorobenzoyl groups show 2–5× higher antiproliferative activity than non-halogenated analogs due to enhanced target binding .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) or incubation times (24 vs. 48 hours) .
- Cellular Context : Target expression levels (e.g., Bcl-2/Mcl-1 ratios in different cancer models) .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate targets via siRNA knockdown or competitive binding assays .
Q. How can computational modeling predict binding interactions with biological targets?
- Methods :
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., CYP51 in Trypanosoma parasites) with a focus on chlorobenzoyl-π stacking and hydrogen bonding .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Crystallization Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
